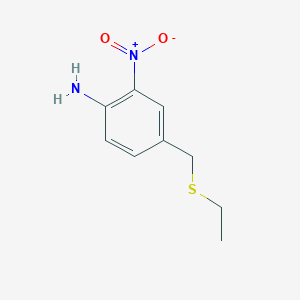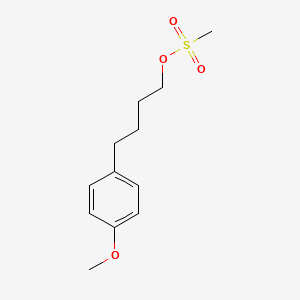![molecular formula C33H29N3O4 B8376943 N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine](/img/structure/B8376943.png)
N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine is a complex organic compound characterized by the presence of an imidazole ring substituted with a trityl group and a phenylmethoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction, often using trityl chloride in the presence of a base.
Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the imidazole derivative with phenylmethoxycarbonyl chloride under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Tritylimidazol-4-yl)acetic acid
- (1-Tritylimidazol-4-yl)methanamine
- (1-Tritylimidazol-4-yl)boronic acid
Uniqueness
N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine is unique due to the combination of its structural features, including the phenylmethoxycarbonylamino group and the trityl-substituted imidazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C33H29N3O4 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
2-(phenylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38) |
Clave InChI |
FPKLLLWMALGTOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Isothiazol-5-yl-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8376866.png)
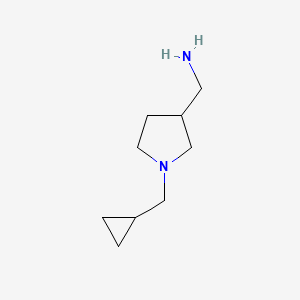
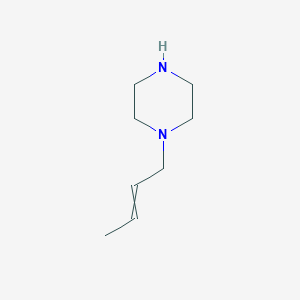
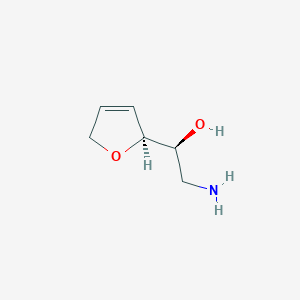
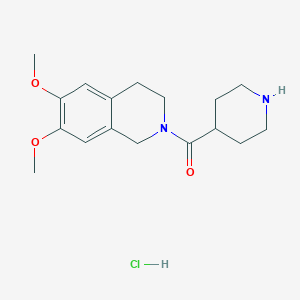
![6-(1,4-Dioxaspiro[4.5]dec-8-yl)pyridin-3-amine](/img/structure/B8376918.png)
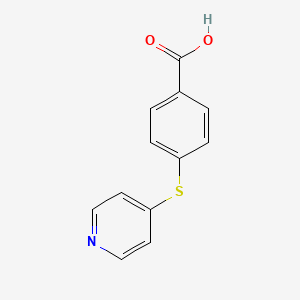
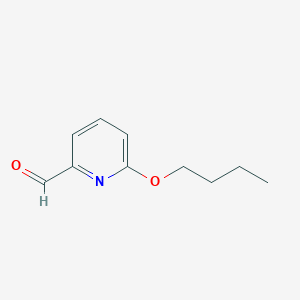
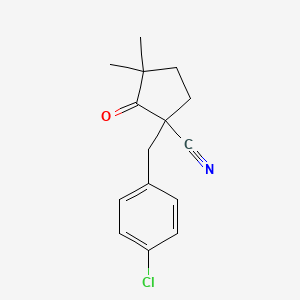
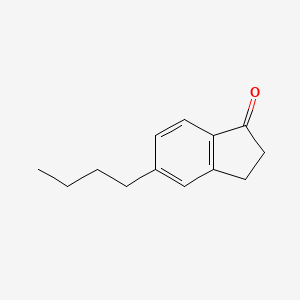
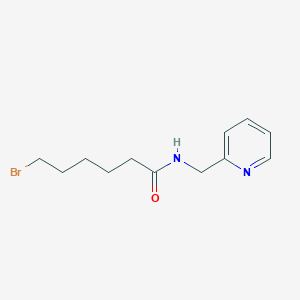
![Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate](/img/structure/B8376955.png)
